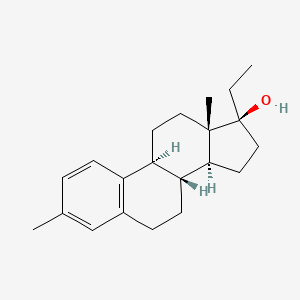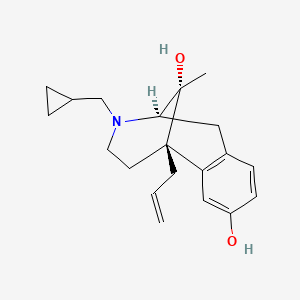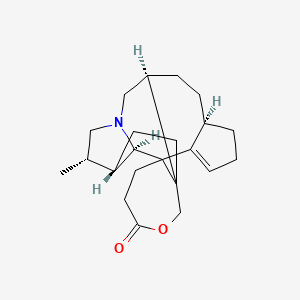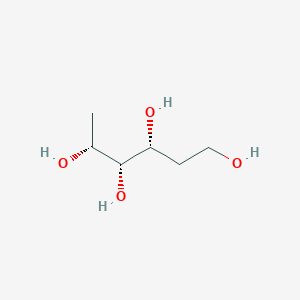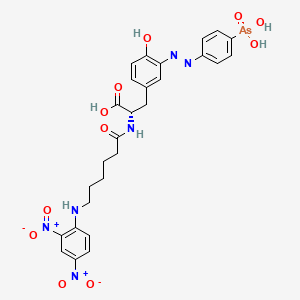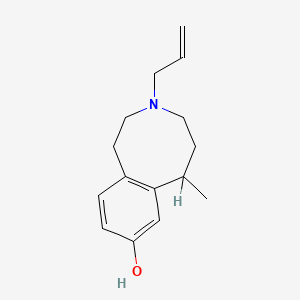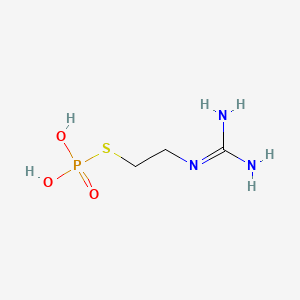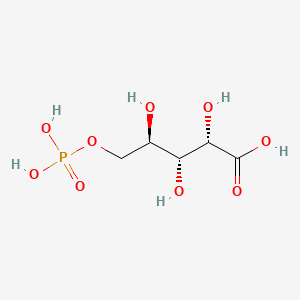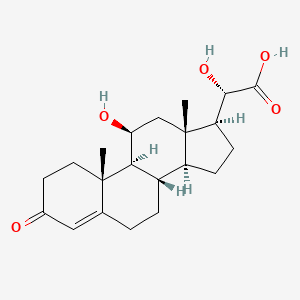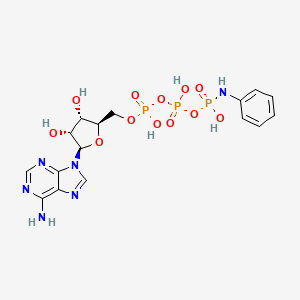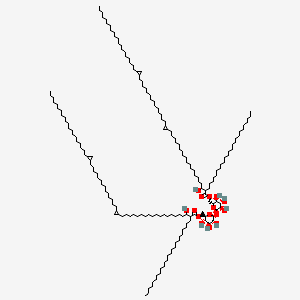![molecular formula C20H25NO3 B1197076 3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide](/img/structure/B1197076.png)
3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide is a member of benzamides.
Scientific Research Applications
Radiolabelling and Imaging Applications
- Development of [11C]L-159,884 : A study by Hamill et al. (1996) discusses the development of [11C]L-159,884, a radiolabelled, nonpeptide angiotensin II antagonist useful for angiotensin II, AT1 receptor imaging. This compound, related in structure to 3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide, demonstrates the potential of similar compounds in medical imaging and diagnostics (Hamill et al., 1996).
Nonlinear Optical Properties
- Synthesis and Characterization of Hydrazones : Naseema et al. (2010) synthesized hydrazones related to 3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide, investigating their nonlinear optical properties. These properties suggest potential applications in optical device technologies, such as optical limiters and switches (Naseema et al., 2010).
Molecular Structure and Intermolecular Interactions
- Modeling of Molecular Structure : Karabulut et al. (2014) performed a study on N-3-hydroxyphenyl-4-methoxybenzamide, a compound structurally similar to 3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide. Their research into the molecular structure and intermolecular interactions, including hydrogen bonding, offers insights into the behavior of similar compounds in various environments (Karabulut et al., 2014).
Antimicrobial Activity
- Synthesis of Schiff Base Ligands : Vinusha et al. (2015) synthesized Schiff base ligands related to 3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide and tested their antimicrobial activity. These compounds displayed moderate activity against certain bacteria and fungi, indicating potential applications in antimicrobial treatments (Vinusha et al., 2015).
Chemoselective Methylation
- Chemoselectivity Toward Mono-N-methylation : Selva et al. (2003) investigated the chemoselectivity of dimethyl carbonate as a methylating agent of functionalized anilines, including aminobenzamides similar to 3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide. This research highlights the potential for selective synthesis processes in developing related compounds (Selva et al., 2003).
properties
Product Name |
3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide |
|---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C20H25NO3/c1-4-21(5-2)20(22)17-9-7-8-16(14-17)15-24-19-12-10-18(11-13-19)23-6-3/h7-14H,4-6,15H2,1-3H3 |
InChI Key |
ASYZTKCBDLULEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[[5-(Phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]methyl]benzoic acid](/img/structure/B1196995.png)
![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1196996.png)
